molecular formula C21H16BrN5S B2603637 2-(6-bromo-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide CAS No. 374768-64-6

2-(6-bromo-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide

Cat. No. B2603637
CAS RN: 374768-64-6
M. Wt: 450.36
InChI Key: BTRFKZOPRYEQOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(6-bromo-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide” is a complex organic molecule. It contains a quinazolinyl group, which is a type of heterocyclic compound. This group is attached to a phenyl group and a hydrazinecarbothioamide group. The presence of a bromine atom indicates that it might be a halogenated compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinazolinyl ring and the phenyl group suggests that the compound may have a planar structure. The bromine atom could add some steric hindrance .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The quinazolinyl group might participate in nucleophilic substitution reactions, especially at the position of the bromine atom. The hydrazinecarbothioamide group could be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the bromine atom might increase its molecular weight and could affect its solubility in different solvents .

Scientific Research Applications

Synthesis and Biological Activities

The synthesis of quinazolinone derivatives, including those with bromo, phenyl, and hydrazinecarbothioamide groups, has been extensively explored for their biological activities. These compounds have shown significant antimicrobial and antifungal properties, suggesting their potential as therapeutic agents. For example, Patel et al. (2006) synthesized newer quinazolinones and evaluated their antimicrobial activity, highlighting the importance of such compounds in drug discovery processes (Patel, Mistry, & Desai, 2006).

Anticancer and DNA Binding Properties

Research has also been conducted on the synthesis of thiazole and formazan derivatives linked to N-phenylmorpholine, demonstrating the ability of these compounds to bind with DNA. This binding is crucial for the development of new anticancer drugs. Farghaly et al. (2020) explored the synthesis of these derivatives and their binding with SS-DNA, indicating the potential of such compounds in cancer therapy (Farghaly, Abo Alnaja, El‐Ghamry, & Shaaban, 2020).

Pharmacological Applications

Further, the pharmacological significance of 6-bromoquinazolinone derivatives has been studied, revealing their importance in developing drugs with anti-inflammatory, analgesic, and antibacterial properties. Rajveer et al. (2010) synthesized various oxoquinazoline derivatives and evaluated their pharmacological activities, showcasing the compound's versatility in drug development (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling “2-(6-bromo-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in biological assays, it could be further developed and optimized as a drug candidate .

properties

IUPAC Name

1-[(6-bromo-4-phenylquinazolin-2-yl)amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN5S/c22-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)25-20(24-18)26-27-21(28)23-16-9-5-2-6-10-16/h1-13H,(H2,23,27,28)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRFKZOPRYEQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NNC(=S)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.